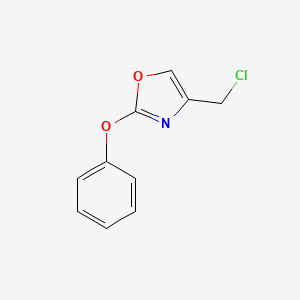

![molecular formula C13H12ClNO3S B2848586 Ethyl 2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate CAS No. 425629-94-3](/img/structure/B2848586.png)

Ethyl 2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

PfDHODH-IN-2 is a dihydrothiophenone derivative and a potent inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). This compound is primarily used as an antimalarial agent and has shown significant potential in the research of malaria . The compound has an IC50 value of 1.11 µM, indicating its high efficacy in inhibiting PfDHODH .

Scientific Research Applications

PfDHODH-IN-2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: The compound is used as a model inhibitor in studies aimed at understanding the structure-activity relationships of PfDHODH inhibitors.

Biology: PfDHODH-IN-2 is used in biological studies to investigate the role of PfDHODH in the life cycle of Plasmodium falciparum and its potential as a drug target.

Medicine: The compound is being explored as a potential antimalarial agent, with studies focusing on its efficacy, selectivity, and safety.

Industry: While industrial applications are limited, PfDHODH-IN-2 could potentially be used in the development of new antimalarial drugs

Safety and Hazards

Mechanism of Action

PfDHODH-IN-2 exerts its effects by inhibiting the enzyme dihydroorotate dehydrogenase in Plasmodium falciparum. This enzyme is crucial for the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. By inhibiting PfDHODH, PfDHODH-IN-2 disrupts the pyrimidine biosynthesis pathway, leading to the death of the parasite . The compound binds to a hydrophobic pocket in the enzyme, preventing its normal function .

Biochemical Analysis

Biochemical Properties

PfDHODH-IN-2 interacts with the enzyme PfDHODH, which is involved in the de novo pyrimidine biosynthetic pathway . The inhibition of PfDHODH by PfDHODH-IN-2 potentially represents a new treatment option for malaria, as P. falciparum relies entirely on this pathway for survival .

Cellular Effects

The inhibition of PfDHODH by PfDHODH-IN-2 can arrest the growth of the parasite at the blood stage by inhibiting pyrimidine biosynthesis . This can influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

PfDHODH-IN-2 exerts its effects at the molecular level by inhibiting the enzyme PfDHODH . This inhibition disrupts the de novo pyrimidine biosynthetic pathway, which is essential for the survival of P. falciparum .

Metabolic Pathways

PfDHODH-IN-2 is involved in the pyrimidine biosynthetic pathway by inhibiting the enzyme PfDHODH . This could affect metabolic flux or metabolite levels within the cell.

Preparation Methods

The synthesis of PfDHODH-IN-2 involves multiple steps, starting with the preparation of the dihydrothiophenone core. The synthetic route typically includes the following steps:

Formation of the Dihydrothiophenone Core: This involves the reaction of a suitable thiophene derivative with an appropriate aldehyde under acidic conditions to form the dihydrothiophenone core.

Functionalization: The core is then functionalized by introducing various substituents through reactions such as halogenation, nitration, or alkylation.

Final Assembly: The final step involves coupling the functionalized core with a suitable amine or other nucleophiles to form the desired PfDHODH-IN-2 compound

Chemical Reactions Analysis

PfDHODH-IN-2 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives, which may have different biological activities.

Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its activity.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

PfDHODH-IN-2 is unique compared to other similar compounds due to its high selectivity and potency against PfDHODH. Similar compounds include:

DSM265: Another potent PfDHODH inhibitor with a different chemical structure but similar mechanism of action.

Triazolopyrimidine Derivatives: These compounds also inhibit PfDHODH but have different structural features and varying degrees of efficacy

PfDHODH-IN-2 stands out due to its high selectivity for PfDHODH over human dihydroorotate dehydrogenase, making it a promising candidate for antimalarial drug development .

properties

IUPAC Name |

ethyl 5-(4-chlorophenyl)imino-3-hydroxy-2H-thiophene-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3S/c1-2-18-13(17)11-10(16)7-19-12(11)15-9-5-3-8(14)4-6-9/h3-6,16H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZUOZADGNBHOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CSC1=NC2=CC=C(C=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

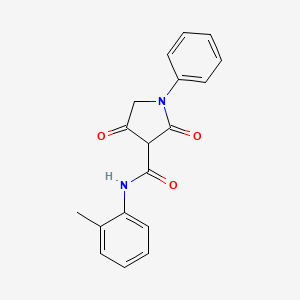

![Methyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B2848505.png)

![2-{[(2-Chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2848509.png)

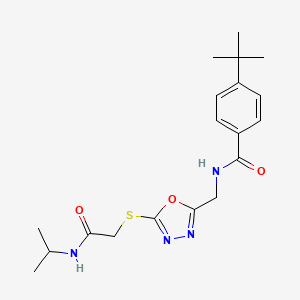

![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2848510.png)

![1-Oxa-6-azaspiro[3.3]heptane oxalate](/img/structure/B2848511.png)

methyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide](/img/structure/B2848514.png)

![Methyl 2-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate](/img/structure/B2848515.png)

![3-(4-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2848518.png)

![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-3-[(furan-2-yl)formamido]propanamide](/img/structure/B2848519.png)

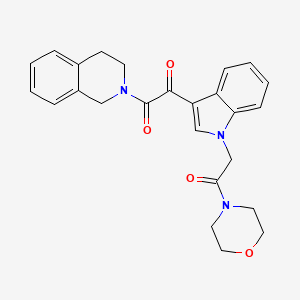

![ethyl 5-{2-[2-(4-fluoroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2848520.png)

![3-[4-Chloro-3-(trifluoromethyl)phenyl]-4-cyclopropyl-6-phenyl-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2848523.png)